1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone
Description
1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone is a substituted aromatic ketone with two distinct phenyl rings: one bearing a fluorine atom at the meta-position (3-fluorophenyl) and the other a methoxy group at the para-position (4-methoxyphenyl). This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating effects, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13FO2/c1-18-14-7-5-11(6-8-14)9-15(17)12-3-2-4-13(16)10-12/h2-8,10H,9H2,1H3 |
InChI Key |
JYULMNAVCYTRLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.
Major Products
Oxidation: Formation of 3-fluorobenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 1-(3-fluorophenyl)-2-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, facilitating the creation of novel compounds with varied properties.
Biology
- Antimicrobial Activity : Studies have shown that derivatives of 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone exhibit significant antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The zone of inhibition (ZOI) method demonstrated effectiveness, with ZOI values ranging from 15 to 41 mm depending on the specific derivative tested .
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. In vitro studies on cancer cell lines have shown that it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G1 phase. Animal model studies corroborate these findings, showing reduced tumor growth and increased apoptosis in treated groups.
Medicine
- Drug Development : The compound is being investigated for its potential use in drug development due to its favorable pharmacological properties. The presence of both the fluorine and methoxy groups enhances its ability to interact with biological targets, making it a valuable scaffold for designing new therapeutic agents.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Studies : Research conducted on various derivatives revealed their effectiveness against multiple bacterial strains, providing insights into potential therapeutic uses against infections .
- Cancer Research : In vitro studies demonstrated significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving apoptosis induction being explored further.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group can influence the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations and Their Impacts
The compound’s uniqueness arises from the positioning of substituents and functional group combinations . Below is a detailed comparison with analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Substituent Positions/Features | Key Differences in Properties/Applications | Reference |
|---|---|---|---|
| 1-(3-Fluoro-4-methoxyphenyl)ethanone | Fluorine (3-) and methoxy (4-) on the same ring | Enhanced dipole moment; altered binding affinity due to proximity of substituents. Higher solubility in polar solvents compared to the target compound . | |
| 1-(4-Fluoro-3-methoxyphenyl)ethanone | Fluorine (4-) and methoxy (3-) on the same ring | Positional isomerism reduces steric hindrance, increasing reactivity in nucleophilic reactions. Shows moderate antimicrobial activity . | |
| 1-(3-Fluoro-4-isopropoxyphenyl)ethanone | Isopropoxy (4-) instead of methoxy | Bulkier isopropoxy group lowers solubility but improves membrane permeability. Pharmacokinetic profiles differ significantly . | |
| 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | Biphenyl system with fluorine and methoxy on separate rings | Extended conjugation enhances UV absorption. Used in optoelectronic materials. Reduced bioactivity compared to the target compound due to increased rigidity . | |
| 1-(4-Methoxyphenyl)-2-phenoxyethanol | Ethanol backbone instead of ethanone | Lacks ketone reactivity; used as a solvent or surfactant. No significant biological activity reported . |
Biological Activity
1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone, also known as a derivative of chalcone, has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a ketone structure. This unique arrangement contributes to its reactivity and biological properties.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the 1,2,4-triazole moiety have shown enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid. In one study, certain synthesized compounds displayed DPPH radical scavenging activities that were 1.4 times higher than that of ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 79.62 | 1.37 times higher |
| Compound B | 78.67 | 1.35 times higher |
| Ascorbic Acid | 58.2 | Reference |
Anticancer Activity
The anticancer potential of 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects, with IC50 values often falling within the low micromolar range .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | U-87 | 15 | High cytotoxicity |
| Compound B | MDA-MB-231 | 25 | Moderate cytotoxicity |
| Doxorubicin | MDA-MB-231 | 3.23 | Reference standard |
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that treatment with certain derivatives leads to increased levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression is critical for promoting programmed cell death in malignant cells.
Case Studies
- Study on Chalcone Derivatives : A series of chalcone derivatives, including those similar to 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone, were synthesized and tested for their biological activity. The results indicated that these compounds could inhibit the proliferation of cancer cell lines significantly .
- Antioxidant Assessment : In another study focusing on the antioxidant properties of methoxy-substituted phenyl compounds, it was found that several derivatives exhibited superior DPPH scavenging activity compared to standard antioxidants .
Q & A
Q. What are the standard synthetic routes for 1-(3-Fluorophenyl)-2-(4-methoxyphenyl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 3-fluorophenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃ . Key parameters include:
- Temperature : Controlled between 0–25°C to minimize side reactions.
- Solvent : Dichloromethane or nitrobenzene for optimal electrophilic reactivity.
- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) ensures complete activation of the acyl chloride.
Alternative routes involve oxime intermediates (e.g., reacting 1-bromo-4-nitrobenzene with 1-(4-methoxyphenyl)ethanone oxime) under basic conditions for cyclization .
Q. How is the compound purified after synthesis, and what analytical techniques validate its purity?
- Purification : Recrystallization using methanol or ethanol is common, achieving >95% purity . For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane eluent) is employed.
- Validation :
Q. What are common side reactions during synthesis, and how are they mitigated?
- Over-acylation : Excess acyl chloride or prolonged reaction times lead to diacetylated by-products. Mitigation involves strict stoichiometric control and low temperatures .
- Demethylation of the methoxy group : Acidic conditions may cleave the methoxy substituent. Using aprotic solvents (e.g., DCM) and neutral workup prevents this .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?
- DFT calculations (e.g., Gaussian 09) model electrophilic aromatic substitution (EAS) pathways. The 3-fluorophenyl group directs acylation to the para position due to electron-withdrawing effects, validated by Fukui indices .
- Molecular docking assesses interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced binding affinity .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Contradictory NMR shifts : Aromatic proton splitting patterns may vary due to conformational flexibility. Variable-temperature NMR (VT-NMR) distinguishes dynamic effects from structural anomalies .
- Mass spectrometry discrepancies : Isotopic patterns (e.g., chlorine vs. fluorine) are analyzed via high-resolution MS (HRMS) to confirm molecular formulas (e.g., C₁₅H₁₂FO₂ vs. C₁₅H₁₂ClO₂) .
Q. How are oxidation by-products characterized, and what mechanistic insights do they provide?
- Oxidation of the ethanone group with KMnO₄ yields carboxylic acids, identified via FTIR (broad O-H stretch at 3000 cm⁻¹) and ¹³C NMR (carbonyl shift >170 ppm) .
- EPR spectroscopy detects radical intermediates in autoxidation pathways, revealing chain-propagation steps involving peroxyl radicals .
Q. What advanced techniques optimize yield in large-scale syntheses?
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions in Friedel-Crafts acylation .
- DoE (Design of Experiments) : Multi-variable analysis (e.g., catalyst loading, temperature) identifies optimal conditions for >80% yield .
Methodological Resources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
